Iodomethane-d2
Overview
Description
Iodomethane-d2, also known as deuterated iodomethane, is a chemical compound with the molecular formula CHD2I. It is a deuterated form of iodomethane, where two hydrogen atoms are replaced by deuterium atoms. This compound is a colorless, volatile liquid with a pungent odor and is used extensively in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodomethane-d2 can be synthesized through several methods. One common method involves the reaction of deuterated methanol (CD3OD) with iodine and red phosphorus. The reaction proceeds as follows: [ 5CD_3OD + P + 2.5I_2 \rightarrow 5CD_3I + H_3PO_4 + H_2O ] This reaction is exothermic and typically carried out under controlled conditions to ensure safety and maximize yield .
Industrial Production Methods: In an industrial setting, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high purity and yield. The use of deuterated methanol as a starting material is crucial for the production of this compound.
Chemical Reactions Analysis
Types of Reactions: Iodomethane-d2 undergoes various chemical reactions, including:
Substitution Reactions: this compound is an excellent substrate for nucleophilic substitution reactions (SN2).
Oxidation and Reduction Reactions: While this compound is primarily used in substitution reactions, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Phenoxide ions, carboxylate ions, thiocyanate ions.
Conditions: Typically, these reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, at room temperature or slightly elevated temperatures.
Major Products:
Methylated Phenols: Formed from the reaction with phenoxide ions.
Methylated Carboxylic Acids: Formed from the reaction with carboxylate ions.
Methyl Thiocyanate: Formed from the reaction with thiocyanate ions.
Scientific Research Applications
Iodomethane-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a methylating agent in organic synthesis.
Biology: this compound is used in studies involving metabolic pathways and enzyme mechanisms, where deuterium labeling helps trace the movement of atoms through biological systems.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: this compound is used in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of iodomethane-d2 involves its ability to act as a methylating agent. In nucleophilic substitution reactions, the deuterium atoms in this compound do not significantly alter the reaction mechanism compared to non-deuterated iodomethane. the presence of deuterium can influence reaction rates and isotope effects, making it valuable for mechanistic studies .
Comparison with Similar Compounds
Iodomethane (CH3I): The non-deuterated form of iodomethane. It is widely used as a methylating agent in organic synthesis.
Diiodomethane (CH2I2): Contains two iodine atoms and is used in different chemical reactions compared to iodomethane.
Iodoform (CHI3): Contains three iodine atoms and is used as an antiseptic and in organic synthesis.
Uniqueness of Iodomethane-d2: this compound is unique due to the presence of deuterium atoms, which makes it valuable for isotope labeling studies. The deuterium atoms provide insights into reaction mechanisms and kinetic isotope effects, which are not possible with non-deuterated compounds .
Properties
IUPAC Name |
dideuterio(iodo)methane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQOMBQAUSQDDS-DICFDUPASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480329 | |
Record name | Iodomethane-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.951 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865-43-0 | |
Record name | Iodomethane-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 865-43-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.